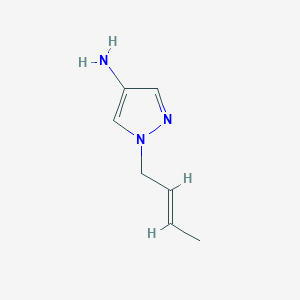

1-(But-2-en-1-yl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17721985

Molecular Formula: C7H11N3

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11N3 |

|---|---|

| Molecular Weight | 137.18 g/mol |

| IUPAC Name | 1-[(E)-but-2-enyl]pyrazol-4-amine |

| Standard InChI | InChI=1S/C7H11N3/c1-2-3-4-10-6-7(8)5-9-10/h2-3,5-6H,4,8H2,1H3/b3-2+ |

| Standard InChI Key | HZEVMOQKLFLYCB-NSCUHMNNSA-N |

| Isomeric SMILES | C/C=C/CN1C=C(C=N1)N |

| Canonical SMILES | CC=CCN1C=C(C=N1)N |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Basic Properties

1-(But-2-en-1-yl)-1H-pyrazol-4-amine has the molecular formula C₇H₁₁N₃, with a molecular weight of 137.18 g/mol. The structure consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at position 1 with a but-2-en-1-yl group and at position 4 with an amine group. The but-2-en-1-yl moiety introduces an allylic system, which may influence the compound’s electronic properties and reactivity .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁N₃ |

| Molecular Weight | 137.18 g/mol |

| SMILES Notation | C=CC(C)N1C=C(N)C=N1 |

| Topological Polar Surface Area | 43.84 Ų (estimated) |

| LogP (Octanol-Water) | ~1.09 (predicted) |

Synthesis and Reaction Pathways

General Synthesis Strategy

While no direct synthesis protocol for 1-(But-2-en-1-yl)-1H-pyrazol-4-amine is documented, analogous methods for related pyrazole amines suggest a plausible route. A common approach involves the alkylation of 1H-pyrazol-4-amine with but-2-en-1-yl bromide under basic conditions. For example, in the synthesis of 1-ethyl-1H-pyrazol-4-amine, ethylation was achieved using ethyl halides in the presence of a base such as potassium carbonate . Adapting this method, the but-2-en-1-yl group could be introduced via nucleophilic substitution:

Refluxing in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C for 6–12 hours may optimize yield .

Optimization and Challenges

The allylic double bond in the but-2-en-1-yl group may lead to side reactions, such as polymerization or isomerization, under harsh conditions. To mitigate this, low-temperature alkylation (e.g., 0–5°C) or the use of stabilizing agents (e.g., hydroquinone) is recommended. Additionally, protecting the amine group prior to alkylation could improve selectivity, though this adds steps to the synthesis .

Structural Characterization

Spectroscopic Data

1H NMR (Predicted):

-

δ 1.70–1.80 (m, 3H, CH₃ in butenyl group)

-

δ 4.90–5.10 (m, 2H, CH₂=CH–)

-

δ 5.70–5.90 (m, 1H, CH₂=CH–)

-

δ 6.25 (s, 1H, pyrazole C3–H)

-

δ 7.45 (s, 1H, pyrazole C5–H)

13C NMR (Predicted):

IR Spectroscopy:

Crystallographic Insights

While no crystal structure of 1-(But-2-en-1-yl)-1H-pyrazol-4-amine is reported, related pyrazole derivatives exhibit planar aromatic rings with bond lengths of 1.33–1.39 Å for C–N and 1.42 Å for C–C in the pyrazole core . The but-2-en-1-yl substituent likely adopts a conformation minimizing steric hindrance, with the double bond contributing to conjugation effects.

Physicochemical Properties

Solubility and Partitioning

The compound is predicted to exhibit moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the amine group, with a calculated logP of ~1.09, indicating slight hydrophobicity from the allyl chain .

Table 2: Predicted Solubility Profile

| Solvent | Solubility (mg/mL) | Class |

|---|---|---|

| Water | 16.4 | Slightly soluble |

| Ethanol | 53.7 | Very soluble |

| DMSO | >50 | Very soluble |

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures above 200°C, suggesting reasonable thermal stability .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The amine group at position 4 is susceptible to electrophilic attack, enabling derivatization. For instance, acylation with acetyl chloride yields 4-acetamido derivatives, while diazotization could produce aryl diazonium salts for coupling reactions .

Cycloaddition Reactions

The allylic double bond may participate in Diels-Alder reactions, forming six-membered rings. For example, reaction with maleic anhydride could yield bicyclic adducts with potential bioactivity .

Applications and Biological Activity

Material Science

Conjugated systems involving the allyl and pyrazole groups could serve as ligands in coordination polymers or precursors for conductive materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume